molecular formula C9H9ClN2S B11888465 4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine

4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine

Cat. No.: B11888465
M. Wt: 212.70 g/mol
InChI Key: WHTKRJZLZDSNCO-UHFFFAOYSA-N
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Description

4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with a chlorine atom at the 4-position and an isopropyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives as substrates, which undergo cyclization to yield thienopyrimidine-2,4-diones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products include oxidized or reduced forms of the compound, depending on the specific reaction.

Scientific Research Applications

4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and other enzymes. By inhibiting these targets, the compound can disrupt various cellular processes, leading to effects such as apoptosis (programmed cell death) in cancer cells . The exact pathways and molecular interactions depend on the specific biological context and the targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(propan-2-yl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

4-chloro-6-propan-2-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(13-7)9(10)12-4-11-6/h3-5H,1-2H3

InChI Key

WHTKRJZLZDSNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(S1)C(=NC=N2)Cl

Origin of Product

United States

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